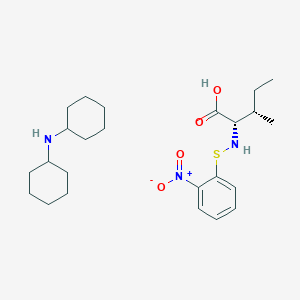

N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper(I) Phenylacetylide

Copper(I) phenylacetylide is a coordination compound with interesting structural and chemical properties. It is known for its triangular copper(I) complex structure and its ability to participate in various chemical reactions, including catalysis.

Synthesis Analysis

The synthesis involves the formation of a cationic trinuclear copper(I) complex bicapped by two bridging σ-bonded phenylacetylide groups. This synthesis demonstrates the complex's unique structural features, including μ3-η1 fashion bonding of the phenylacetylide groups to the copper atoms (Díez et al., 1991).

Molecular Structure Analysis

The complex exhibits a triangular arrangement with an unprecedented bicapping system involving two asymmetric μ3-η1-acetylide ligands, highlighting its novel structural characteristics.

Chemical Reactions and Properties

Copper(I) phenylacetylide plays a significant role in catalyzing azole synthesis through nonconcerted Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis and the formation of 1,2,3-triazoles and isoxazoles (Himo et al., 2004).

科学的研究の応用

1. Peptide Synthesis and Drug Candidate Development

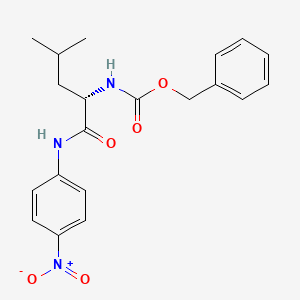

N-2-Nitrophenylsulfenyl (Nps) imino dipeptides have been prepared and utilized in diastereoselective indolylation processes. These compounds are pivotal in the synthesis of non-canonical amino acid-containing peptides, which are being explored as novel drug candidates. The method allows for the selective production of each diastereomer from the same substrates using chiral phosphoric acid catalysts (Inokuma et al., 2022).

2. Low Molecular Weight Gelators (LMWGs)

A series of simple organic salts, including those derived from tert-butoxycarbonyl (Boc)-protected L-amino acids and secondary amines (like dicyclohexylamine), have been synthesized. Among these, specific salts showed remarkable load-bearing, moldable, and self-healing properties in their gel forms. This discovery has potential applications in stress-bearing materials and other areas, highlighting the significance of supramolecular interactions in material science (Sahoo et al., 2012).

3. Mass Spectrometric Analysis of Protein Modification

N-2-Nitrophenylsulfenyl-L-isoleucine dicyclohexylammonium salt plays a role in the study of protein modifications mediated by nitroxyl (HNO). Specifically, the reaction products formed during the incubation of thiol proteins with HNO donors have been examined, revealing insights into the protein thiols' modification pathways. This research aids in understanding the biological activity of HNO and its potential pharmaceutical implications (Shen & English, 2005).

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYYSIWLIRUKII-RWHJDYSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)